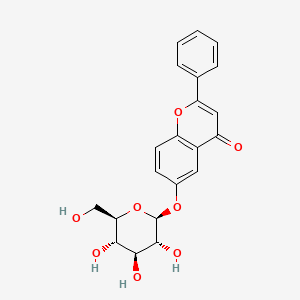
6-Hydroxyflavone-beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyflavone-beta-D-glucoside is a useful research compound. Its molecular formula is C21H20O8 and its molecular weight is 400.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Applications
6-Hydroxyflavone-beta-D-glucoside exhibits significant anti-inflammatory properties. Research indicates that this compound inhibits the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of extracellular matrix proteins, which plays a critical role in inflammatory responses.
Key Findings:
- Inhibition of MMP-9: Studies show that this compound inhibits both transcription and translation of MMP-9, thereby preventing inflammation-related tissue damage .
- Mechanism of Action: The compound acts by interfering with the binding of transcription factors to the promoter region of MMP-9, thereby reducing its expression levels .
Table 1: Anti-Inflammatory Activity of this compound
| Study Reference | Experimental Model | Key Findings | IC50 Value |
|---|---|---|---|
| Rat mesangial cells | Inhibits LPS-induced NO production | 2.0 μM | |
| In vitro assays | Inhibits MMP-9 expression | Not specified |
Anticancer Properties
Flavonoids, including this compound, have been studied for their anticancer effects. They are known to modulate various signaling pathways involved in cell proliferation and apoptosis.
Key Findings:
- Regulation of Cell Death Pathways: Flavonoids can influence pathways that lead to cancer cell death, suggesting their potential as chemopreventive agents .
- Specificity to Cancer Types: Research indicates that certain flavonoids exhibit selective toxicity towards cancer cells while sparing normal cells, enhancing their therapeutic index .
Table 2: Anticancer Activity of Flavonoids Including this compound
| Study Reference | Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Various cancers | Modulation of apoptosis and proliferation pathways | Flavonoids showed significant anticancer activity |
Biochemical Interactions
The interaction of this compound with various enzymes has been a focal point in understanding its biochemical applications.
Key Findings:
- Enzyme Binding: Studies have demonstrated that this compound interacts with β-glucosidase enzymes, affecting their activity through competitive inhibition .
- Fluorescence Studies: Fluorescence titration experiments reveal that binding interactions lead to enhanced fluorescence signals, indicating effective binding within the enzyme's hydrophobic pocket .
Table 3: Enzyme Interactions with this compound
Propriétés
IUPAC Name |
2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-15-13(8-12)14(23)9-16(28-15)11-4-2-1-3-5-11/h1-9,17-22,24-26H,10H2/t17-,18-,19+,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUETUHJXMGBD-YMQHIKHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













